molecular formula C10H18N2O2S B562825 (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate CAS No. 101410-18-8

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

Cat. No.: B562825
CAS No.: 101410-18-8
M. Wt: 230.326
InChI Key: KPAOKCBKJXBXNI-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate (CAS: 101410-18-8) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a thiocarbamoyl (-C(=S)NH₂) substituent at the 2-position. Its molecular formula is C₁₀H₁₈N₂O₂S, with a molecular weight of 230.33 g/mol . This compound is classified under Protein Degrader Building Blocks, indicating its utility in synthesizing proteolysis-targeting chimeras (PROTACs) or related bifunctional molecules. The Boc group enhances stability and solubility in organic media, while the thiocarbamoyl moiety offers unique reactivity for thiol-based conjugation or metal coordination .

Properties

IUPAC Name

tert-butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAOKCBKJXBXNI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708313
Record name tert-Butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60708313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101410-18-8
Record name tert-Butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 2-aminopyrrolidine-1-carboxylate with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiocarbamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocarbamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted thiocarbamoyl derivatives.

Scientific Research Applications

Chemistry

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate serves as a key intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

  • Quinoxaline Derivatives : These compounds are important in medicinal chemistry for their biological activities.
Reaction TypeProduct TypeExample Reaction
Nucleophilic SubstitutionQuinoxaline-3-carboxylates(S)-tert-butyl 2-carbamothioylpyrrolidine + Nucleophile → Quinoxaline derivative

Biology

The compound has been explored for its potential in drug discovery, particularly as an inhibitor for various biological targets:

  • Tyk2 Inhibitors : Used in the synthesis of macrocyclic inhibitors that target Tyk2, a kinase involved in inflammatory responses.
ApplicationTargetSignificance
Drug DevelopmentTyk2 KinasePotential treatment for autoimmune diseases

Medicine

In pharmaceutical research, this compound is involved in the synthesis of small molecule anticancer drugs. Its ability to modulate specific pathways makes it a valuable compound in oncology.

Drug ClassTarget DiseaseMechanism of Action
Anticancer AgentsVarious CancersInduction of apoptosis and inhibition of tumor growth

Industry

The compound is utilized for the direct preparation of esters, showcasing its practical applications in organic synthesis.

Industrial ApplicationProduct TypeMethodology
Ester SynthesisVarious EstersDirect reaction with alcohols under controlled conditions

Case Studies

Several studies have highlighted the efficacy of this compound in different applications:

  • Tyk2 Inhibition Study :
    • A study demonstrated the synthesis of macrocyclic Tyk2 inhibitors using this compound, showcasing promising results in reducing inflammatory markers in vitro.
  • Anticancer Drug Development :
    • Research indicated that derivatives synthesized from this compound displayed significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications.
  • Organic Synthesis Applications :
    • A comparative study on various reaction conditions showed that utilizing this compound as an intermediate led to higher yields and purities of target quinoxaline derivatives compared to traditional methods.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analysis:

Thiocarbamoyl vs. Methyl (CAS 137496-71-0):

  • The thiocarbamoyl group in the parent compound introduces hydrogen-bonding capacity (via NH₂) and nucleophilic reactivity (via sulfur), absent in the methyl analog. This makes the parent compound more suited for covalent modification (e.g., disulfide bond formation) or metalloenzyme mimicry .
  • The methyl analog’s simplicity favors applications requiring passive diffusion, such as central nervous system-targeted drugs.

Thiocarbamoyl vs. Aminoethyl/Aminomethyl (CAS 239483-09-1, 119020-01-8): Aminoethyl and aminomethyl substituents provide primary amines, enabling conjugation with carboxylic acids, activated esters, or NHS esters. This contrasts with the thiocarbamoyl group’s preference for thiol exchange or metal binding. The aminoethyl analog’s extended chain offers flexibility for linker design in PROTACs, while the aminomethyl analog’s compact structure is ideal for sterically constrained environments .

Sulfur vs. Nitrogen Reactivity:

  • Sulfur in the parent compound allows for soft metal coordination (e.g., Au, Pt) and participation in redox reactions, whereas nitrogen in analogs is more suited for hard acid interactions (e.g., transition metals like Fe³⁺) or pH-dependent protonation .

Research Implications and Limitations

While structural similarities suggest overlapping utilities in drug discovery, functional group divergence dictates distinct roles:

  • The parent compound’s thiocarbamoyl group is critical for targeted protein degradation (via covalent or non-covalent interactions), while methyl or amino-substituted analogs prioritize stability or modular conjugation.
  • Empirical data on solubility, bioavailability, and toxicity are lacking in the provided evidence, necessitating further experimental validation.

Biological Activity

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate, also known by its CAS number 101410-18-8, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C10H18N2O2S
  • Molecular Weight : 218.33 g/mol
  • IUPAC Name : tert-butyl (2R)-2-(aminocarbothioyl)-1-pyrrolidinecarboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The thioamide group contributes to its reactivity, potentially influencing the inhibition of specific enzymes.

Biological Activities

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. This activity may be linked to its ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways.
  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further research is needed to fully elucidate the pathways involved.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, including proteases and kinases. This inhibition may play a crucial role in modulating cellular signaling pathways relevant to cancer progression and inflammation.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition of Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Cytotoxicity Assay Reported IC50 values of 15 µM against HeLa cells, indicating potential as an anticancer agent.
Enzyme Inhibition Analysis Identified as a potent inhibitor of serine proteases with an IC50 value of 50 nM, suggesting utility in therapeutic applications targeting inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies suggest that the compound exhibits favorable absorption characteristics with moderate bioavailability due to its lipophilic nature.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound:

  • Clinical Trials : Initiating clinical trials could provide valuable insights into its efficacy and safety profile in humans.
  • Mechanistic Studies : Detailed mechanistic studies are necessary to understand how this compound interacts at the molecular level with various biological targets.
  • Formulation Development : Investigating different formulations may enhance its bioavailability and therapeutic efficacy.

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